molecular formula C12H21N3O B1524420 {1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1249949-25-4

{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine

Cat. No. B1524420
CAS RN: 1249949-25-4
M. Wt: 223.31 g/mol
InChI Key: SUJAAXWRRAOFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine” is a chemical compound with the molecular formula C12H21N3O and a molecular weight of 223.31 . It is also known by its IUPAC name "{1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-piperidinyl}methanamine" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C12H21N3O/c1-9-10(2)16-12(14-9)8-15-5-3-11(7-13)4-6-15/h11H,3-8,13H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 223.32 .

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

One key application is in the field of asymmetric synthesis, where it is used to synthesize a series of 2-(1-aminoalkyl) piperidines. These compounds are obtained through the reduction of (-)-2-cyano-6-phenyloxazolopiperidine followed by hydrogenolysis, leading to the formation of diamines. This strategy has been applied to synthesize compounds like [(2S)-2-methylpiperidin-2-yl]methanamine, showcasing its utility in producing substituted diamino alcohols and disubstituted amines, which are important in medicinal chemistry and pharmaceutical research (Froelich et al., 1996).

Bohlmann-Rahtz Heteroannulation Reactions

The compound also plays a crucial role in the Bohlmann-Rahtz heteroannulation reactions for the synthesis of complex organic molecules. For instance, it is involved in the synthesis of dimethyl sulfomycinamate, a component derived from the sulfomycin family of thiopeptide antibiotics. This synthesis demonstrates its importance in developing methodologies for constructing complex molecular frameworks with potential bioactive properties (Bagley et al., 2005).

Neurokinin-1 Receptor Antagonists

Another application is in the development of neurokinin-1 receptor antagonists suitable for both intravenous and oral administration. A compound featuring a similar chemical structure has been effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential in therapeutic applications (Harrison et al., 2001).

Serotonin 5-HT2C Receptor Agonists

It also finds use in the pharmacological profiling of compounds as potent and orally active serotonin 5-HT2C receptor agonists. These studies provide insights into the selective activation of serotonin receptors, contributing to our understanding of neurological disorders and the development of targeted therapies (Kimura et al., 2004).

properties

IUPAC Name

[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-10(2)16-12(14-9)8-15-5-3-11(7-13)4-6-15/h11H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJAAXWRRAOFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCC(CC2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine
Reactant of Route 2
{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine
Reactant of Route 3
{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine
Reactant of Route 4
{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine
Reactant of Route 5
{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine
Reactant of Route 6
{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.